molecular formula C8H15ClN2O2 B2518854 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide CAS No. 923225-22-3

2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide

Cat. No.: B2518854
CAS No.: 923225-22-3
M. Wt: 206.67
InChI Key: HJFZTBLFWRBMBR-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide is an organic compound with the molecular formula C8H15ClN2O2. It is a chlorinated acetamide derivative and is used in various chemical and industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide typically involves the reaction of ethylamine with chloroacetyl chloride, followed by the introduction of an ethylcarbamoyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product. Safety measures are crucial due to the use of chlorinated reagents and the potential for hazardous by-products.

Types of Reactions:

    Substitution Reactions: The chlorine atom in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, resulting in the formation of corresponding amides and carboxylic acids.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Acids and Bases: For hydrolysis reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products:

    Substituted Amides: From substitution reactions.

    Carboxylic Acids and Amines: From hydrolysis reactions.

Scientific Research Applications

2-Chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: For the development of new drugs and therapeutic agents.

    Agricultural Chemistry: In the formulation of agrochemicals and pesticides.

    Material Science: As a precursor in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide involves its reactivity with nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. In pharmaceutical research, it may interact with biological molecules to modulate their activity.

Comparison with Similar Compounds

  • 2-Chloro-N,N-diethylacetamide
  • 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide

Comparison:

  • 2-Chloro-N,N-diethylacetamide: Similar in structure but lacks the ethylcarbamoyl group, making it less versatile in certain reactions.
  • 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide: Contains a phenyl group, which imparts different chemical properties and reactivity compared to 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide.

The uniqueness of this compound lies in its specific functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in various fields.

Properties

IUPAC Name

2-[(2-chloroacetyl)-ethylamino]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O2/c1-3-10-7(12)6-11(4-2)8(13)5-9/h3-6H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFZTBLFWRBMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(CC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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